Mushroom Tyrosinase Inhibition: Comparison with Structural Analogs
In a standardized mushroom tyrosinase inhibition assay using L-DOPA as substrate, N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide (CAS 5556-53-6) exhibited an IC₅₀ of 50.0 µM for inhibition of dopachrome formation [1]. This value positions the compound as a moderate tyrosinase inhibitor, substantially less potent than the reference inhibitor kojic acid (typical IC₅₀ ~16–20 µM under comparable conditions) but within the active range for benzohydrazide-derived Schiff bases. Within the broader class of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, activity varies dramatically depending on benzylidene substituents, with certain analogs achieving sub-micromolar IC₅₀ values against other enzyme targets such as urease [2]. The target compound's 4-hydroxy-3-methoxy substitution provides a balanced hydrophilicity/hydrophobicity profile that may be advantageous for applications requiring moderate rather than extreme enzyme inhibition.
Kojic acid: ~16–20 µM
| Evidence Dimension | IC₅₀ for mushroom tyrosinase inhibition (L-DOPA substrate, dopachrome formation assay) |
|---|---|
| Target Compound Data | IC₅₀ = 50.0 µM (5.00E+4 nM) |
| Comparator Or Baseline | Kojic acid (standard tyrosinase inhibitor): IC₅₀ ~16–20 µM (literature range) |
| Quantified Difference | ~2.5–3.1-fold less potent than kojic acid |
| Conditions | In vitro mushroom tyrosinase assay; substrate: L-DOPA; endpoint: reduction in dopachrome formation; data deposited in BindingDB (BDBM50523694) |
Why This Matters
This quantifies tyrosinase inhibitory activity, establishing a benchmark for researchers sourcing this compound for melanogenesis-related studies and differentiating it from both inactive analogs and highly potent derivatives within the same scaffold class.
- [1] BindingDB Entry BDBM50523694 / CHEMBL4447529. Affinity data: IC₅₀ = 5.00E+4 nM for inhibition of mushroom tyrosinase assessed as reduction in dopachrome formation using L-DOPA as substrate. View Source
- [2] Taha, M., et al. 3,4-Dimethoxybenzohydrazide derivatives as antiulcer: Molecular modeling and density functional studies. Bioorganic Chemistry, 2017, 75, 235–241. (PMID: 29031169). Compounds 2–5 showed IC₅₀ values of 8.40–19.22 µM against urease. View Source
